molecular formula C7H10F2N2O B12836642 7a-(Difluoromethyl)tetrahydro-1H-pyrrolo[1,2-a]imidazol-5(6H)-one

7a-(Difluoromethyl)tetrahydro-1H-pyrrolo[1,2-a]imidazol-5(6H)-one

Cat. No.: B12836642
M. Wt: 176.16 g/mol
InChI Key: DAVWTVYMPKLACQ-UHFFFAOYSA-N
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Description

7a-(Difluoromethyl)tetrahydro-1H-pyrrolo[1,2-a]imidazol-5(6H)-one is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a difluoromethyl group attached to a tetrahydro-1H-pyrrolo[1,2-a]imidazol-5(6H)-one core, which imparts distinct chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7a-(Difluoromethyl)tetrahydro-1H-pyrrolo[1,2-a]imidazol-5(6H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolo[1,2-a]imidazole Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrrolo[1,2-a]imidazole core.

    Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced using reagents such as difluoromethyl iodide or difluoromethyl sulfone under specific reaction conditions, often involving the use of a base and a catalyst.

    Final Cyclization and Purification: The final step involves cyclization to form the tetrahydro-1H-pyrrolo[1,2-a]imidazol-5(6H)-one structure, followed by purification using techniques such as column chromatography or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification methods to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

7a-(Difluoromethyl)tetrahydro-1H-pyrrolo[1,2-a]imidazol-5(6H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace one or more fluorine atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethyl ketones, while reduction may produce difluoromethyl alcohols.

Scientific Research Applications

7a-(Difluoromethyl)tetrahydro-1H-pyrrolo[1,2-a]imidazol-5(6H)-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of novel materials with unique properties.

Mechanism of Action

The mechanism by which 7a-(Difluoromethyl)tetrahydro-1H-pyrrolo[1,2-a]imidazol-5(6H)-one exerts its effects involves interactions with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The difluoromethyl group can enhance the compound’s binding affinity and selectivity for its targets.

Comparison with Similar Compounds

Similar Compounds

    7a-(Trifluoromethyl)tetrahydro-1H-pyrrolo[1,2-a]imidazol-5(6H)-one: Similar structure but with a trifluoromethyl group.

    7a-(Methyl)tetrahydro-1H-pyrrolo[1,2-a]imidazol-5(6H)-one: Similar structure but with a methyl group.

Uniqueness

7a-(Difluoromethyl)tetrahydro-1H-pyrrolo[1,2-a]imidazol-5(6H)-one is unique due to the presence of the difluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound for various applications, particularly in medicinal

Properties

Molecular Formula

C7H10F2N2O

Molecular Weight

176.16 g/mol

IUPAC Name

7a-(difluoromethyl)-2,3,6,7-tetrahydro-1H-pyrrolo[1,2-a]imidazol-5-one

InChI

InChI=1S/C7H10F2N2O/c8-6(9)7-2-1-5(12)11(7)4-3-10-7/h6,10H,1-4H2

InChI Key

DAVWTVYMPKLACQ-UHFFFAOYSA-N

Canonical SMILES

C1CC2(NCCN2C1=O)C(F)F

Origin of Product

United States

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